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Compound of Interest

7-Methoxy-1,2,3,4-
Compound Name: o
tetrahydroquinoline

Cat. No.: B183376

An In-depth Technical Guide to 7-Methoxy-
1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of the molecular structure, formula,
and available physicochemical and biological data for 7-Methoxy-1,2,3,4-tetrahydroquinoline.
The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. Its structure
consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene
ring fused to a pyridine ring, that has been hydrogenated at positions 1, 2, 3, and 4. A methoxy
group (-OCHs) is substituted at the 7th position of the quinoline ring.

Molecular Formula: C1oH13NOJ[1]

IUPAC Name: 7-methoxy-1,2,3,4-tetrahydroquinoline[1]
CAS Number: 19500-61-9[1]

Canonical SMILES: COC1=CC2=C(CCCN2)C=C1[1]

InChl: INnChl=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3[1]
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InChlKey: WDKNRIQDGSVRBO-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the free base of 7-Methoxy-1,2,3,4-tetrahydroquinoline is
limited in publicly available literature. The following tables summarize computed
physicochemical properties and any available experimental data.

Table 1: General and Computed Physicochemical

Properties

Property Value Source
Molecular Weight 163.22 g/mol PubChem[1]
XLogP3 2.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Exact Mass 163.099714 g/mol PubChem[1]
Monoisotopic Mass 163.099714 g/mol PubChem[1]
Topological Polar Surface Area  21.3 A2 PubChem[1]
Heavy Atom Count 12 PubChem[1]

Table 2: Experimental Physical Properties
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Property Value Notes Source

Data for the free base
is not readily

Melting Point Not available available. The
hydrochloride salt has

a listed melting point.

» ] ] Experimental data is
Boiling Point Not available ) )
not readily available.

. ] Experimental data is
Water Solubility Not available ) )
not readily available.

Synthesis

A specific, detailed experimental protocol for the synthesis of 7-Methoxy-1,2,3,4-
tetrahydroquinoline is not readily available in the surveyed literature. However, general
methods for the synthesis of tetrahydroquinolines are well-established. One common approach
is the catalytic hydrogenation of the corresponding quinoline precursor, 7-methoxyquinoline.

General Experimental Workflow for Tetrahydroquinoline
Synthesis

Start with -
7-Methoxyquinoline 7-Methoxyquinoline
Catalytic Hydrogenation \ Reaction Work-up Purification 7-Methoxy-1,2,3,4-
(High Pressure & (Filtration, Solvent Removal) (e.g., Distillation, Chromatography) tetrahydroquinoline

Hydrogen Gas (Hz)
Catalyst (e.g., Pd/C, PtO2)

Solvent (e.g., Ethanol, Acetic Acid)

Click to download full resolution via product page

A general workflow for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
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A detailed protocol would require optimization of the catalyst, solvent, temperature, and
pressure for this specific substrate.

Spectroscopic Data

Complete, experimentally verified spectra for 7-Methoxy-1,2,3,4-tetrahydroquinoline are not
readily available in public databases. The following provides an expected profile based on the
structure and data from related compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,
the methoxy group protons, and the aliphatic protons of the tetrahydroquinoline ring. The
chemical shifts would be influenced by the electron-donating methoxy group and the nitrogen
atom.

3C NMR Spectroscopy

The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon
atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the
methoxy substituent, and the aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak in the region of 3300-3500 cm~1 for the secondary amine.

C-H stretch (aromatic): Peaks typically above 3000 cm~1.

C-H stretch (aliphatic): Peaks typically below 3000 cm~1.

C=C stretch (aromatic): Peaks in the 1450-1600 cm~1 region.

C-O stretch (ether): A strong peak in the 1000-1300 cm~1 region.

Mass Spectrometry
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In a mass spectrum, the molecular ion peak (M*) would be expected at an m/z corresponding
to the molecular weight (163.22). Fragmentation patterns would likely involve the loss of a
methyl group from the methoxy moiety and cleavage of the tetrahydroquinoline ring.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature detailing the biological
activity, mechanism of action, or involvement in signaling pathways of 7-Methoxy-1,2,3,4-
tetrahydroquinoline. While the broader class of tetrahydroisoquinolines has been studied for
various pharmacological activities, this data cannot be directly extrapolated to this specific

isomer.

Logical Workflow for Investigating Biological Activity

In the absence of established pathways, a logical experimental workflow to investigate the
biological activity of this compound is proposed below.
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Initial Screening

7-Methoxy-1,2,3,4-
tetrahydroquinoline
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A proposed workflow for the biological evaluation of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
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Conclusion

7-Methoxy-1,2,3,4-tetrahydroquinoline is a well-defined chemical entity with a known
molecular structure and formula. However, there is a notable scarcity of publicly available
experimental data regarding its physicochemical properties, detailed synthetic protocols, and
comprehensive spectroscopic analyses. Furthermore, its biological activities and potential roles
in cellular signaling pathways remain largely unexplored. This guide summarizes the currently
available information and highlights the areas where further research is needed to fully
characterize this compound for potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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